(E)-2-(2-Octenyl)cyclopentanone
Description
Contextual Significance of Cyclic Ketones in Organic Chemistry
Ketones represent a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. ebsco.comwikipedia.org Within this broad family, cyclic ketones are compounds where the carbonyl carbon is part of a ring structure. ebsco.comnumberanalytics.com Cyclopentanone (B42830), the five-membered ring parent structure of the title compound, is a common example. nih.gov
Cyclic ketones are of considerable importance in organic chemistry for several reasons:
Synthetic Intermediates: They serve as versatile building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and natural products like steroids and terpenes. numberanalytics.com
Reactivity: The carbonyl group in cyclic ketones is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic. wikipedia.org This polarity governs their reactivity, allowing them to participate in a wide array of chemical reactions, such as nucleophilic additions and condensation reactions. wikipedia.orgnumberanalytics.com The C-H bonds adjacent to the carbonyl group (α-hydrogens) are notably acidic (pKa ≈ 20), which is crucial for enolate formation and subsequent reactions. wikipedia.org
Industrial Applications: Certain cyclic ketones are produced on a massive industrial scale. Cyclohexanone (B45756), for instance, is a key precursor in the production of polymers like nylon. ebsco.com
The study of reactions involving cyclic ketones is an active area of research, exploring their utility in creating complex molecular architectures and novel compounds. ijrsset.orgresearchgate.net Their predictable yet versatile reactivity makes them indispensable tools for synthetic chemists.
Structural Isomerism and Stereochemical Features of (E)-2-(2-Octenyl)cyclopentanone
The chemical structure of this compound is defined by a cyclopentanone ring substituted with an eight-carbon alkenyl chain. Its systematic IUPAC name is 2-[(E)-oct-2-enyl]cyclopentan-1-one. nih.gov Several key stereochemical and isomeric features are present in this molecule:
Cyclic Ketone Core: The foundation of the molecule is a five-membered carbon ring containing a ketone functional group. foodb.ca
Geometric Isomerism: The " (E)-" designation in the name refers to the configuration of the double bond within the octenyl side chain. This is a form of stereoisomerism known as geometric or cis-trans isomerism. The "(E)" from the German entgegen indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. Its counterpart would be the (Z)-isomer (zusammen).
Chirality: The carbon atom at position 2 of the cyclopentanone ring, where the octenyl chain is attached, is a stereocenter (or chiral center). This means it is bonded to four different groups, giving rise to the possibility of enantiomers (non-superimposable mirror images), which are typically designated as (R)- or (S)-.
Therefore, this compound can exist as a pair of enantiomers: (2R, 2'E)-2-(2-Octenyl)cyclopentanone and (2S, 2'E)-2-(2-Octenyl)cyclopentanone. The synthesis of this compound without chiral control would typically result in a racemic mixture (an equal mixture of both enantiomers).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H22O | nih.gov |
| Molecular Weight | 194.31 g/mol | nih.gov |
| Appearance | Colorless liquid | nih.govthegoodscentscompany.com |
| Odor/Flavor Profile | Peachy, jasmine character; fruity | nih.govwikipedia.org |
| Density | 0.880-0.900 g/cm³ | nih.govthegoodscentscompany.com |
| Refractive Index | 1.455-1.475 | nih.govthegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in ethanol, hexane, and fats | nih.gov |
Overview of Research Trajectories on this compound and Analogues
According to literature reviews, specific academic research focusing exclusively on this compound is limited. foodb.ca However, research on the broader class of substituted cyclopentanones and related compounds provides context for its scientific interest.
The primary area of research and application for this compound and its analogues, such as 2-hexylidene cyclopentanone and 2-heptylidenecyclopentan-1-one, is in the fragrance and flavor industry. nih.gov A significant body of research evaluates the toxicological and dermatological properties of these compounds to establish their safety for use in consumer products. nih.gov
General synthetic organic chemistry continues to explore new methods for the formation of substituted cyclic ketones. researchgate.net Research includes the development of annulation reactions (ring-forming reactions) and cyclization strategies to build cyclopentanone and cyclopentenone ring systems, which are core structures in many natural products and biologically active molecules. researchgate.net While not specifically targeting this compound, this foundational research is crucial for the synthesis of this and related molecules.
Structure
3D Structure
Properties
CAS No. |
98314-98-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-[(E)-oct-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3/b7-6+ |
InChI Key |
QHEUOYOHVATZEB-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/CC1CCCC1=O |
Canonical SMILES |
CCCCCC=CCC1CCCC1=O |
density |
0.880-0.900 |
physical_description |
Colourless liquid; peachy jasmine character |
solubility |
insoluble in water; soluble in hexane and fats Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for E 2 2 Octenyl Cyclopentanone
Classical Approaches to Cyclopentanone (B42830) Annulation and Alkylation
Traditional methods for synthesizing substituted cyclopentanones often rely on well-established reactions that form the carbon skeleton and subsequently add the desired functional groups.
Cyclization Reactions in the Synthesis of Cyclopentanone Skeletons
The formation of the five-membered ring of cyclopentanone is a fundamental step in the synthesis of (E)-2-(2-octenyl)cyclopentanone. Several classical cyclization reactions are employed for this purpose. One of the most prominent is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. organicchemistrytutor.com For instance, adipic acid can be converted to its corresponding diester and then subjected to Dieckmann condensation to yield a cyclopentanone precursor. organicchemistrytutor.com
Another powerful method is the Pauson-Khand reaction, which involves the (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt complexes. thieme-connect.com This reaction can assemble the cyclopentenone core in a single step. thieme-connect.com Additionally, Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones, provides another route to cyclopentenones. acs.orgorganic-chemistry.org
| Cyclization Reaction | Description | Key Features |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a β-keto ester, which can be converted to cyclopentanone. organicchemistrytutor.com | Forms the ring from an open-chain precursor. organicchemistrytutor.com |
| Pauson-Khand Reaction | A (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide. thieme-connect.com | Convergent method for cyclopentenone synthesis. thieme-connect.com |
| Nazarov Cyclization | Acid-catalyzed electrocyclic ring closure of divinyl ketones. acs.orgorganic-chemistry.org | Forms cyclopentenones from acyclic precursors. organic-chemistry.org |
Alpha-Alkylation of Ketonic Precursors
Once the cyclopentanone ring is formed, the (E)-2-octenyl side chain is typically introduced via α-alkylation. This classic method involves the reaction of a cyclopentanone enolate with an appropriate alkylating agent, such as an octenyl halide. libretexts.org The regioselectivity of this reaction is crucial, especially when dealing with unsymmetrical ketones. nih.gov
The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product. libretexts.org Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically yields the less substituted (kinetic) enolate. libretexts.orgyoutube.com Conversely, weaker bases at higher temperatures favor the more substituted (thermodynamic) enolate. libretexts.org For the synthesis of this compound, the alkylation would occur at the α-position of the cyclopentanone ring.
Recent advancements have also explored catalytic, enantioselective α-alkylation methods using transition metal catalysts, such as nickel, to couple enolizable ketones with alkyl halides under milder conditions. nih.gov
Grignard Reagent Mediated Carbon-Carbon Bond Formation
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. pressbooks.publibretexts.org In the context of synthesizing this compound, a Grignard reagent derived from an octenyl halide (e.g., (E)-1-bromo-2-octene) could potentially be used. However, the direct addition of a Grignard reagent to a ketone primarily yields a tertiary alcohol after an acidic workup. youtube.comchegg.com
A more relevant application of Grignard reagents in this synthesis involves their use in conjugate addition reactions to α,β-unsaturated cyclopentenones. The (E)-octenyl group can be introduced by reacting an appropriate organocuprate, often prepared from a Grignard reagent and a copper(I) salt, with cyclopentenone. This 1,4-addition places the octenyl chain at the desired position. arkat-usa.org
Furthermore, Grignard reagents can be used to prepare more complex starting materials that can then be cyclized. For instance, the reaction of a Grignard reagent with a nitrile can lead to a ketone after hydrolysis, a method that could be adapted to construct the target molecule. sciencemadness.org
| Reagent/Reaction | Application in Synthesis | Product Type |
| Grignard Reagent + Ketone | Nucleophilic addition to the carbonyl group. libretexts.orgyoutube.com | Tertiary alcohol. youtube.comchegg.com |
| Organocuprate (from Grignard) | Conjugate addition to α,β-unsaturated ketones. arkat-usa.org | Alkylated ketone. |
| Grignard Reagent + Nitrile | Synthesis of ketones from nitriles. sciencemadness.org | Ketone. |
Advanced Synthetic Methodologies for Cyclopentanone Derivatives
Modern synthetic chemistry offers more sophisticated and efficient strategies for constructing complex molecules like this compound, often providing greater control over stereochemistry and regioselectivity.
Conjugate Addition Strategies: Vinylzirconium Reagents
Conjugate addition reactions are a cornerstone for the synthesis of substituted cyclopentanones. While organocuprates are commonly used, other organometallic reagents have emerged as powerful alternatives. Vinylzirconium reagents, prepared by the hydrozirconation of alkynes, offer a highly regio- and stereoselective method for introducing vinyl groups.
The synthesis of this compound can be envisioned through the conjugate addition of a vinylzirconium species derived from 1-octyne (B150090) to cyclopentenone. This approach would install the octenyl side chain with the desired (E)-stereochemistry at the double bond. The reaction is typically mediated by a copper catalyst.
Modern Cyclopentanone Construction via Ring-Forming Transformations
Contemporary organic synthesis has developed a variety of powerful ring-forming reactions that can be applied to the construction of the cyclopentanone core. organic-chemistry.org These methods often offer high efficiency and stereocontrol.
Ring-closing metathesis (RCM) has become a valuable tool for the formation of cyclic structures, including cyclopentanones. vaia.com This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular cyclization of a diene. A suitable acyclic precursor containing both the cyclopentanone backbone elements and the octenyl side chain could be designed to undergo RCM to form the target molecule.
Other modern methods include transition metal-catalyzed cycloadditions, such as the [3+2] cycloaddition of trimethylenemethane with nitroalkenes, which can produce highly functionalized cyclopentanes. organic-chemistry.org Additionally, radical cyclizations provide another avenue for constructing the five-membered ring. oregonstate.edu
| Modern Synthetic Method | Description | Key Advantages |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene catalyzed by transition metals (e.g., ruthenium). vaia.com | High functional group tolerance and stereocontrol. |
| [3+2] Cycloadditions | Combination of a three-atom and a two-atom component to form a five-membered ring. organic-chemistry.org | Efficient construction of functionalized cyclopentanes. organic-chemistry.org |
| Radical Cyclizations | Intramolecular addition of a radical to an unsaturated bond to form a ring. oregonstate.edu | Effective for forming five-membered rings under mild conditions. |
Dieckmann Cyclization Variants
The Dieckmann cyclization is a well-established method for forming cyclic β-keto esters through the intramolecular condensation of a diester. libretexts.orgpressbooks.publibretexts.org This reaction is particularly effective for creating five- or six-membered rings. pressbooks.publibretexts.org The general mechanism involves the formation of an enolate ion from one of the ester groups, which then acts as a nucleophile, attacking the other ester group within the same molecule. libretexts.orgpressbooks.pub A subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. libretexts.org
For the synthesis of 2-substituted cyclopentanones, the Dieckmann cyclization product can be further modified. libretexts.orgpressbooks.pub The resulting β-keto ester can be alkylated at the α-position, followed by decarboxylation to yield the desired 2-alkylcyclopentanone. libretexts.orgpressbooks.pub This three-step sequence—Dieckmann cyclization, alkylation, and decarboxylation—provides a powerful route to compounds such as this compound. libretexts.orglibretexts.org
Recent advancements have introduced variants to the traditional base-catalyzed Dieckmann cyclization. For instance, an aluminum chloride-nitromethane (AlCl₃·MeNO₂) complex has been shown to mediate the Dieckmann cyclization of dicarboxylic acids and acid chlorides, providing direct access to complex 2-alkyl-1,3-diones. organic-chemistry.org This method has demonstrated high yields and tolerance for various functional groups. organic-chemistry.org
Table 1: Key Features of Dieckmann Cyclization
| Feature | Description |
| Reaction Type | Intramolecular Claisen condensation |
| Reactant | 1,6-Diester (for 5-membered rings) or 1,7-Diester (for 6-membered rings) |
| Product | Cyclic β-keto ester |
| Key Steps | Enolate formation, Nucleophilic acyl substitution, Elimination |
| Application | Synthesis of 2-substituted cyclopentanones and cyclohexanones |
Intramolecular Radical Cyclization Routes
Intramolecular radical cyclization offers an alternative pathway to cyclopentanone scaffolds. These reactions involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a cyclic compound.
One approach involves the generation of acyl radicals from precursors such as selenoesters. The intramolecular addition of these acyl radicals to a double bond can produce 2-substituted five- and six-membered cyclic ketones in good yields. organic-chemistry.org For the synthesis of this compound, a precursor containing an appropriately positioned double bond in the acyl chain would be required. The cyclization is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and mediated by a reagent such as tributyltin hydride. chemtube3d.com The alkyl radical formed after the initial attack on the precursor is stabilized and then cyclizes onto the alkene. chemtube3d.com
Another method utilizes the Kolbe decarboxylation of unsaturated carboxylic acids to generate a radical, which then undergoes intramolecular cyclization. organic-chemistry.org This methodology can be applied to form substituted carbocycles, including cyclopentanones. organic-chemistry.org
Catalytic Decarboxylation for Cyclopentanone Synthesis
The synthesis of cyclopentanone can also be achieved through the catalytic decarboxylation of adipic acid and its derivatives. organic-chemistry.orgacs.org In this process, adipic acid is heated in the presence of a catalyst, leading to the formation of cyclopentanone and carbon dioxide. organic-chemistry.org Weak bases like sodium carbonate have been shown to selectively catalyze this ketonic decarboxylation. organic-chemistry.org
This method has been extended to the synthesis of cyclopentanone from dimethyl adipate (B1204190) on zeolite or phosphate (B84403) catalysts at high temperatures. vurup.sk The reaction proceeds in either the liquid or gaseous phase with high selectivity and conversion rates. vurup.sk A significant advantage of using esters of adipic acid is the conversion of the solid adipic acid into a more easily handled liquid phase. vurup.sk
Rearrangement Reactions in Cyclopentanone Framework Elaboration
Rearrangement reactions provide another strategic avenue for the construction of cyclopentanone rings, often by expanding or contracting an existing ring system.
Halogenative Semipinacol Rearrangements
The semipinacol rearrangement involves the 1,2-migration of an alkyl or hydrogen group in a heterosubstituted alcohol, leading to the formation of a ketone or aldehyde. wikipedia.org A variation of this is the halogenative semipinacol rearrangement, which has been applied to the synthesis of β-halogenated ketones from allylic alcohols. nih.gov This reaction can be achieved using electrophilic halogenating reagents or, more attractively from an environmental and cost perspective, inorganic halide salts under oxidative conditions. nih.gov
A convenient and environmentally friendly protocol for the halogenative semipinacol rearrangement at room temperature utilizes oxone/halide and Fenton bromide. organic-chemistry.org This method generates the reactive halogenating species in situ, producing non-toxic byproducts. organic-chemistry.org Such a rearrangement could be envisioned as a key step in a synthetic route toward a precursor for this compound.
Tiffeneau-Demjanov Type Rearrangements
The Tiffeneau-Demjanov rearrangement is a ring-expansion reaction that converts a 1-aminomethyl-cycloalkanol into a larger cycloketone upon treatment with nitrous acid. wikipedia.orgnumberanalytics.com This reaction provides a means to increase the size of a carbocyclic ring by one carbon. wikipedia.orgorganicreactions.org The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a carbocation. A subsequent 1,2-alkyl shift leads to the ring-expanded ketone. wikipedia.org
This rearrangement is particularly useful for the synthesis of five, six, and seven-membered rings. wikipedia.org The Tiffeneau-Demjanov rearrangement has been a valuable tool in the synthesis of bicyclic and polycyclic systems. wikipedia.org While a direct application to this compound is not immediately obvious, it represents a powerful method for constructing the core cyclopentanone ring from a smaller cyclobutane (B1203170) precursor.
Industrial Scale Synthesis Considerations for Cyclopentanone Scaffolds
The industrial production of cyclopentanone and its derivatives involves considerations beyond laboratory-scale synthesis, including cost-effectiveness, safety, and environmental impact. Dicyclopentadiene, a byproduct of ethylene (B1197577) production from naphtha crackers, serves as a starting material for the commercial production of cyclopentanone. jst.go.jp The process involves catalytic transformations, and a key challenge is catalyst deactivation over time. jst.go.jp
The conversion of biomass-derived furfural (B47365) to cyclopentanone is an area of active research for sustainable production. acs.orgrsc.org This process typically involves hydrogenation and rearrangement reactions catalyzed by metal catalysts in an aqueous medium. mdpi.com For these processes to be industrially viable, the reaction conditions, such as substrate concentration and the use of acidic co-catalysts, must be carefully optimized. mdpi.com A significant hurdle is that higher substrate concentrations can lead to polymerization side reactions, reducing the yield of the desired cyclopentanone product. mdpi.com
The development of robust and recyclable catalysts is crucial for the economic feasibility of large-scale cyclopentanone production. acs.orgvurup.sk For example, the use of a NiO-Co₃O₄/TiO₂ catalyst has been investigated for the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone, highlighting the importance of catalyst development in this field. rsc.org
Chemical Reactivity and Transformations of E 2 2 Octenyl Cyclopentanone
Reactivity of the Cyclopentanone (B42830) Ketone Functionality
The ketone group within the cyclopentanone ring is a primary site for chemical modification, undergoing typical reactions of cyclic ketones such as nucleophilic addition and reduction.
A key reaction of the ketone is its reduction to the corresponding secondary alcohol, 2-(2-octenyl)cyclopentanol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols. tandfonline.comtandfonline.com The stereochemical outcome of such reductions in 2-substituted cyclopentanones is of significant interest. The approach of the hydride reagent can be influenced by the existing substituent at the C2 position, potentially leading to a mixture of diastereomeric alcohols. The diastereoselectivity of the reduction of 2-allyl-2-carbomethoxy-cyclopentanone derivatives with sodium borohydride has been studied, indicating that the stereochemical control can be dependent on factors like chelation. tandfonline.comtandfonline.com
Another important class of reactions involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon. This reaction provides a powerful method for carbon-carbon bond formation, leading to tertiary alcohols. The reaction of cyclopentanone with a Grignard reagent, followed by an acidic workup, is a standard procedure for the synthesis of 1-alkylcyclopentanols.
The α-protons adjacent to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for further functionalization at the α-position.
Table 1: Exemplary Reactions of the Cyclopentanone Ketone Functionality
| Reaction Type | Reagents | Expected Product |
| Reduction | 1. NaBH₄, Methanol | 2-(2-Octenyl)cyclopentanol |
| Nucleophilic Addition | 1. CH₃MgBr, THF 2. H₃O⁺ | 1-Methyl-2-(2-octenyl)cyclopentanol |
| Enolate Formation | 1. LDA, THF, -78 °C | Lithium enolate of (E)-2-(2-octenyl)cyclopentanone |
Note: The products listed are based on the general reactivity of cyclopentanones. Specific yields and diastereoselectivity for this compound would require experimental investigation.
Chemical Transformations Involving the (E)-Octenyl Side Chain
The (E)-octenyl side chain, with its carbon-carbon double bond, offers a second site for a variety of chemical modifications, primarily through addition and oxidation reactions.
Catalytic hydrogenation of the double bond provides a route to the saturated analogue, 2-octylcyclopentanone. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation is useful for modifying the odor profile and increasing the stability of the molecule.
The double bond is also susceptible to electrophilic attack. For example, epoxidation of the alkene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yielding an epoxide derivative. This epoxide is a valuable intermediate that can undergo further reactions, such as ring-opening with various nucleophiles to introduce new functional groups.
Oxidative cleavage of the double bond can be accomplished through ozonolysis. quora.comrsc.orgnih.govresearchgate.netlibretexts.org This reaction breaks the carbon-carbon double bond and, depending on the workup conditions, can yield aldehydes or carboxylic acids. For instance, ozonolysis of this compound followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) would be expected to yield 2-(2-oxoethyl)cyclopentanone and hexanal. This method is a powerful tool for degrading the side chain to introduce different functionalities.
Table 2: Illustrative Transformations of the (E)-Octenyl Side Chain
| Reaction Type | Reagents | Expected Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2-Octylcyclopentanone |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-((E)-3-(oxiran-2-yl)propyl)cyclopentanone |
| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂, -78 °C 2. Zn, H₂O or (CH₃)₂S | 2-(2-Oxoethyl)cyclopentanone and Hexanal |
Note: The depicted products are based on established reactions of alkenes. The specific outcomes for this compound would need to be confirmed experimentally.
Derivatization Strategies for Functionalization and Analogue Preparation
The dual reactivity of this compound allows for a multitude of derivatization strategies to prepare a wide array of analogues with potentially new and interesting properties. These strategies often involve the sequential or combined modification of both the ketone and the alkene functionalities.
For instance, the synthesis of jasmonoid analogues, which are structurally related to this compound, often involves the manipulation of both the ring and the side chain. nih.gov Structure-activity relationship studies on jasmonic acid analogues have shown that modifications at various positions can significantly impact their biological activity. nih.gov
One common derivatization approach involves the formation of hydrazones or other imine derivatives from the ketone. These derivatives can be useful for characterization or for further synthetic transformations. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) would yield a colored precipitate, a classic test for ketones.
Furthermore, a combination of reactions can be employed to create more complex molecules. For example, the product of the ketone reduction, 2-(2-octenyl)cyclopentanol, could undergo epoxidation of the side chain, leading to a di-functionalized analogue. Alternatively, the product of the side chain hydrogenation, 2-octylcyclopentanone, could then be subjected to reactions at the ketone center. These multi-step synthetic sequences highlight the versatility of this compound as a starting material for the generation of diverse chemical entities. The synthesis of various cyclopentanoid natural products often relies on the strategic functionalization of cyclopentanone precursors. rsc.orgoregonstate.edursc.org
Stereochemistry and Enantioselective Synthesis of E 2 2 Octenyl Cyclopentanone Analogues
Importance of Stereocontrol in Cyclic Ketone Synthesis
The synthesis of cyclic ketones with defined stereochemistry is of great importance in organic synthesis, as these compounds are versatile building blocks for a variety of complex natural products and pharmaceuticals. acs.orgmdpi.com The spatial arrangement of substituents on a cyclic core can dramatically influence the molecule's interaction with biological targets, such as enzymes and receptors. ethz.ch For instance, different stereoisomers of a compound can elicit different physiological responses.
Stereocontrol in the synthesis of cyclic ketones like cyclopentanones allows for the selective production of a single desired stereoisomer, avoiding the formation of a mixture of diastereomers or enantiomers. This is crucial as the separation of stereoisomers can be challenging and costly. Moreover, in drug development, administering a racemic mixture can lead to undesirable side effects if one enantiomer is inactive or has a different, potentially harmful, biological profile. numberanalytics.com
The ability to control stereochemistry is also fundamental to the total synthesis of complex natural products, where multiple stereocenters need to be set with precision. monash.edu Methods that offer high levels of stereocontrol, such as substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled reactions, are therefore highly sought after. ethz.ch The development of such methods for cyclopentanone (B42830) systems, including analogues of (E)-2-(2-Octenyl)cyclopentanone, is a testament to the advancements in asymmetric synthesis.
Asymmetric Synthesis of Chiral Hydroxylated Cyclopentanone Derivatives
The introduction of hydroxyl groups into the cyclopentanone scaffold in a stereocontrolled manner is a significant synthetic challenge that provides access to valuable chiral building blocks. These hydroxylated derivatives are precursors to a wide range of natural products and biologically active compounds. researchgate.net
Several methodologies have been developed for the asymmetric synthesis of chiral hydroxylated cyclopentanones. One approach involves the asymmetric α-hydroxylation of ketones using molecular oxygen in a phase-transfer catalysis system. acs.org This method can produce a variety of tertiary α-hydroxy ketones with good to excellent enantiopurity. acs.org For example, the hydroxylation of various cyclic ketones has been achieved with high yields and enantioselectivities. acs.org
Another strategy is the stereoselective reduction of dione (B5365651) precursors. For instance, 3-methyl-cyclopentane-1,2-dione can be subjected to asymmetric 3-hydroxylation, followed by selective differentiation of the carbonyl groups and subsequent stereoselective reduction to afford chiral dihydroxy cyclopentanones. researchgate.net The choice of reducing agent and protecting groups is crucial for achieving the desired stereoselectivity. researchgate.net
Furthermore, one-pot processes combining enantioselective organocatalytic Michael additions with diastereoselective cycloaddition-fragmentation steps have been developed for the synthesis of highly functionalized cyclopentanes bearing multiple stereogenic centers with high stereoselectivity. researchgate.net These methods provide efficient access to complex hydroxylated cyclopentanone precursors. researchgate.net
The following table summarizes some examples of asymmetric synthesis of chiral hydroxylated cyclopentanone derivatives:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Cyclic Ketones | Molecular Oxygen, Phase-Transfer Catalyst | α-Hydroxy Ketones | Good to Excellent | Good to Excellent | acs.org |
| 3-Methyl-cyclopentane-1,2-dione | 1. Asymmetric 3-hydroxylation 2. Carbonyl differentiation 3. NaBH4 reduction | Chiral Dihydroxy Cyclopentanones | - | - | researchgate.net |
| Various | Organocatalytic Michael addition and [3+2]-cycloaddition-fragmentation | Highly Functionalized Cyclopentanes | - | Very High | researchgate.net |
Data synthesized from text in references. Specific yield and ee values vary depending on the specific substrates and catalysts used.
Enantioselective Methodologies for Cyclopentanone Systems
A diverse array of enantioselective methodologies has been established for the synthesis of chiral cyclopentanone systems, reflecting the importance of this structural motif. acs.orgresearchgate.net These methods can be broadly categorized into several approaches, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions.
Prominent among these are transition-metal-catalyzed reactions such as the Pauson-Khand reaction, which constructs the cyclopentenone core through the cyclization of an alkyne, an alkene, and carbon monoxide. acs.orgorganic-chemistry.org The use of chiral ligands on the metal catalyst, often rhodium or cobalt, can induce high levels of enantioselectivity. acs.org The Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones, is another powerful tool for cyclopentenone synthesis, and its asymmetric variants have been developed using chiral catalysts. acs.orgorganic-chemistry.org
Organocatalysis has also emerged as a major platform for the enantioselective synthesis of cyclopentanones. acs.orgnih.gov Chiral amines, for instance, can catalyze the asymmetric intramolecular aldol (B89426) condensation of diketones to furnish chiral cyclopentenones with high enantiomeric excess. organic-chemistry.org Furthermore, organocatalytic Michael additions to α,β-unsaturated aldehydes followed by cyclization provide another route to highly functionalized chiral cyclopentanones. researchgate.net
The functionalization of pre-existing cyclopentenone rings is another important strategy. acs.org For example, the enantioselective conjugate addition of nucleophiles to cyclopentenones, catalyzed by chiral metal complexes or organocatalysts, can generate chiral cyclopentanones with a new stereocenter.
The design and application of chiral catalysts and ligands are at the heart of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. numberanalytics.comchiralpedia.com Chiral catalysts function by creating a chiral environment around the reacting molecules, which favors the formation of one enantiomer over the other. numberanalytics.com
A wide variety of chiral ligands have been developed for transition-metal-catalyzed reactions. These ligands coordinate to the metal center and transfer their chirality to the catalytic site. chiralpedia.com For example, chiral pyridine-derived ligands have been successfully employed in various asymmetric reactions. acs.org The modular design of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and stereoselectivity. acs.org Chiral cyclopentadienyl (B1206354) (Cp) ligands are another powerful class of ligands used in asymmetric catalysis, finding application in a broad range of metal-catalyzed transformations. researchgate.netnih.gov
In the context of cyclopentanone synthesis, chiral phosphine (B1218219) ligands are widely used in reactions like the Pauson-Khand reaction and palladium-catalyzed allylic alkylations. acs.org The choice of the ligand is critical and often determined through screening, although rational design based on computational modeling is becoming increasingly prevalent. monash.edu
Organocatalysts, which are small chiral organic molecules, have also gained prominence. chiralpedia.com For instance, chiral secondary amines can activate substrates by forming chiral enamines or iminium ions, which then react enantioselectively. acs.org This approach has been successfully applied to the synthesis of chiral cyclopentanones through various cascade reactions.
The table below provides examples of chiral ligand classes and their applications in asymmetric synthesis relevant to cyclopentanone systems:
| Ligand/Catalyst Class | Type of Reaction | Key Features | Reference |
| Chiral Pyridine-Derived Ligands | Various transition-metal-catalyzed reactions | Modular and tunable; provide good stereocontrol | acs.org |
| Chiral Cyclopentadienyl (Cp) Ligands | Various metal-catalyzed transformations | Form stable complexes; effective in C-H functionalization | researchgate.netnih.gov |
| Chiral Phosphine Ligands | Pauson-Khand reaction, Allylic alkylation | Widely used; effective for various metals | acs.org |
| Chiral Secondary Amines (Organocatalysts) | Aldol and Michael reactions, Cascade reactions | Metal-free; activate substrates via enamine/iminium ion formation | researchgate.netacs.org |
In substrate-controlled stereoselective reactions, the stereochemical outcome is dictated by one or more existing stereocenters within the substrate molecule. ethz.chmdpi.com This approach is particularly valuable in the synthesis of complex molecules where a chiral starting material, often derived from the "chiral pool" of natural products like amino acids or sugars, is elaborated. ethz.ch
The cyclization of chiral γ,δ-unsaturated ketones can be influenced by the stereochemistry of the substrate. For example, the Lewis acid-induced cyclization of such ketones can proceed with good to excellent diastereoselectivity, depending on the nature of the substituents on the starting material. nih.gov The existing stereocenter directs the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer of the resulting cyclopentanone. nih.gov
Anionic polycyclization strategies also showcase the power of substrate control. In the synthesis of complex natural products, a carefully designed acyclic or macrocyclic precursor with defined stereocenters can undergo a cascade of cyclizations, where the stereochemistry of each newly formed ring is controlled by the existing chiral centers. mdpi.com For instance, the stereochemistry of a newly formed ring junction can be dictated by the conformation of an existing ring system in the substrate, which in turn is influenced by its substituents. mdpi.com
This principle is also evident in intramolecular reactions where a chiral tether or a chiral group on the substrate directs the approach of a reagent or another part of the molecule. This strategy has been employed in the synthesis of various natural products containing cyclopentane (B165970) rings. mdpi.com
Advanced Analytical Characterization in Research on E 2 2 Octenyl Cyclopentanone
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for probing the molecular structure of (E)-2-(2-Octenyl)cyclopentanone by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for the structural confirmation and isomer assignment of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can precisely map the connectivity of atoms and distinguish between the (E) and (Z) isomers.
The key to differentiating the (E) and (Z) isomers lies in the coupling constants (J-values) of the vinyl protons on the octenyl side chain. For the (E)-isomer, a larger coupling constant is typically observed for the trans-protons across the double bond, while the (Z)-isomer exhibits a smaller coupling constant for the cis-protons. docbrown.info The chemical shifts of the protons and carbons adjacent to the double bond are also distinct for each isomer. docbrown.info
While specific, detailed spectral data for this compound is not extensively published in readily available literature, general principles of NMR analysis of similar cyclopentanone (B42830) derivatives provide a strong basis for its characterization. chemicalbook.comresearchgate.net For instance, the protons on the cyclopentanone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the octenyl chain would show characteristic signals corresponding to the alkyl and vinyl groups.
Table 1: Predicted ¹H NMR and ¹³C NMR Data Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~220 |
| Vinylic (C=C-H) | 5.3 - 5.6 | 125 - 135 |
| Allylic (C=C-CH₂) | 2.0 - 2.5 | 30 - 40 |
| Cyclopentanone Ring CH₂ | 1.8 - 2.4 | 20 - 40 |
| Cyclopentanone Ring CH | 2.2 - 2.8 | 45 - 55 |
| Alkyl Chain CH₂ | 1.2 - 1.4 | 22 - 32 |
| Terminal CH₃ | 0.8 - 0.9 | ~14 |
Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would prominently feature a strong absorption band characteristic of the carbonyl (C=O) group of the cyclopentanone ring, typically appearing in the region of 1740-1750 cm⁻¹. nist.gov Another key feature would be the absorption corresponding to the C=C stretching of the octenyl double bond, which is expected around 1650-1670 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl and vinyl groups would also be present in the spectrum. The presence of these characteristic peaks provides clear evidence for the key functional moieties within the molecule. libretexts.orgnist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| Carbonyl (C=O) | 1740 - 1750 | Stretch |
| Alkene (C=C) | 1650 - 1670 | Stretch |
| Vinylic C-H | 3010 - 3040 | Stretch |
| Aliphatic C-H | 2850 - 2960 | Stretch |
Chromatographic Analysis for Purity, Identification, and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and identifying it in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound, GC is used to separate it from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information that can confirm the identity of the compound. nih.gov For this compound, the mass spectrum would likely show a molecular ion peak at m/z 194, corresponding to its molecular weight. nih.gov
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) in Complex Matrices
For analyzing this compound in complex matrices, such as biological fluids or food samples, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is the method of choice. nih.gov LC separates the components of the mixture in the liquid phase, which is particularly useful for less volatile or thermally labile compounds. researchgate.net The high-resolution mass spectrometer provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.net This high mass accuracy allows for the confident determination of the elemental composition of the molecule, significantly reducing the number of possible chemical formulas and aiding in its unambiguous identification even in the presence of many other interfering substances. nih.govresearchgate.net Predicted LC-MS/MS spectra for this compound suggest it can be analyzed in both positive and negative ionization modes. foodb.ca
Thin Layer Chromatography (TLC) for Reaction Monitoring and Separation
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to perform preliminary separations. ukessays.comlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.orgthieme.de By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot corresponding to the product indicates that the reaction is proceeding. libretexts.org The retention factor (Rf value) of the spot for this compound will depend on the solvent system and the stationary phase used. rsc.org Although less common for homologous series of aliphatic cycloketone 2,4-dinitrophenylhydrazones, TLC has been used to separate cyclopentanone and cyclohexanone (B45756) derivatives. rit.edu
Biological Roles and Chemical Ecology of E 2 2 Octenyl Cyclopentanone
Occurrence and Detection in Biological Systems
The identification of (E)-2-(2-Octenyl)cyclopentanone in various biological contexts is a growing area of scientific inquiry. Its detection in natural sources and through advanced metabolic profiling techniques underscores its relevance in biological systems.
While direct isolation of this compound from a specific plant source is not extensively documented in the available literature, there is compelling indirect evidence to suggest its potential natural occurrence. The aroma profile of this compound, described as having a "peachy jasmine character," aligns with the complex volatile bouquets of many fruits and flowers. nih.govperfumerflavorist.com
Studies on the volatile components of fruits like guava (Psidium guajava L.) have identified a rich array of compounds, including various ketones, that contribute to their characteristic aroma. tandfonline.comfda.gov.twredalyc.orgjfda-online.comnih.gov For instance, research on guava cultivars from Taiwan and Colombia has revealed the presence of numerous volatile constituents, with C6 aldehydes and alcohols, along with various esters and terpenes, being major contributors to the unique flavor. fda.gov.twredalyc.org Although this compound is not explicitly named in these studies, the chemical diversity of these fruits suggests that it could be present as a minor, yet sensorially significant, component. Similarly, a related compound, (E)-2-(3,7-dimethyl-2,6-octadienyl) cyclopentanone (B42830), is noted for its apricot-like character and its utility in enhancing guava and pineapple flavors, further highlighting the role of cyclopentanone derivatives in fruit aromas. perfumerflavorist.com
Recent advancements in metabolomics have enabled the detection and quantification of a vast array of small molecules in biological samples, providing insights into their physiological roles. In a notable study investigating the effects of butyrate (B1204436) on the growth of early-weaning piglets, this compound was identified as a significant metabolite in the ileum. nih.gov This detection through metabolomic profiling provides direct evidence of its presence in a mammalian biological system and opens avenues for exploring its metabolic and physiological functions. nih.gov The study further established correlations between the abundance of this compound and specific biological markers, which will be discussed in the subsequent sections.
Interactions with Biological Processes and Organisms
The presence of this compound in biological systems suggests its potential involvement in various physiological and ecological processes. Research has begun to uncover its interactions with inflammatory responses, the gut microbiome, and its potential role in chemical communication.
Emerging evidence points to the anti-inflammatory potential of cyclopentenone derivatives. nih.govnih.govresearchgate.net A study on a novel fused-cyclopentenone phosphonate (B1237965) demonstrated significant anti-inflammatory activity in both in-vitro and in-vivo models of colitis. nih.gov This is consistent with the broader understanding of cyclopentenone prostaglandins (B1171923), which are known to regulate inflammatory responses by interfering with key signaling pathways. nih.gov
Directly relevant to this compound, the metabolomic study in piglets revealed a negative correlation between the abundance of this compound and the expression of inflammatory factors. nih.gov This finding suggests that this compound may play a role in modulating inflammatory responses within the gut.
Table 1: Correlation of this compound with Inflammatory Factors
| Inflammatory Factor | Correlation with this compound |
| Inflammatory Factor Expression | Negative |
Data sourced from a metabolomic analysis of the ileum in early-weaning piglets. nih.gov
The gut microbiome plays a critical role in host health, and its composition can be influenced by various dietary and host-derived compounds. nih.govmdpi.commdpi.com The detection of this compound in the ileum has led to investigations into its relationship with the gut microbiota. nih.gov
The same metabolomic study that linked this compound to inflammatory responses also found significant correlations with the abundance of several key bacterial genera. nih.gov Specifically, this compound showed a positive correlation with Lactobacillus and Faecalibaculum, and a negative correlation with Terrisporobacter and Escherichia–Shigella. nih.gov These correlations suggest that this compound may influence or be influenced by the composition and activity of the gut microbiome, potentially contributing to gut homeostasis.
Table 2: Correlation of this compound with Gut Microbiota Genera
| Bacterial Genus | Correlation with this compound |
| Lactobacillus | Positive |
| Faecalibaculum | Positive |
| Terrisporobacter | Negative |
| Escherichia–Shigella | Negative |
Data sourced from a metabolomic analysis of the ileum in early-weaning piglets. nih.gov
Semiochemicals are chemical signals that mediate interactions between organisms. bioprotectionportal.comnih.govmdpi.comumn.edunih.gov These can be classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). umn.edu In the plant kingdom, cyclopentanone-containing compounds, particularly jasmonates, are well-established as critical signaling molecules in plant defense responses against herbivores and pathogens. fda.gov.twjfda-online.com These compounds can induce the expression of defense-related genes, leading to the production of compounds that deter feeding or inhibit pathogen growth. fda.gov.twjfda-online.com
Given the structural similarity of this compound to these plant signaling molecules, it is plausible that it could function as a semiochemical in ecological contexts. Its volatile nature and characteristic aroma suggest it could act as an attractant for pollinators or seed dispersers, or as a repellent to herbivores. The study of how insects perceive and respond to plant semiochemicals is a growing field, and compounds with distinct aromas are of particular interest for their potential to manipulate insect behavior in agricultural settings. nih.govnih.gov While direct evidence for the role of this compound as a semiochemical is currently lacking, its chemical properties and the established roles of related compounds provide a strong basis for future research in this area.
Investigated Antimicrobial Properties
While primarily recognized for its role as a fragrance and flavoring agent, the chemical structure of this compound, specifically the presence of an α,β-unsaturated ketone moiety, suggests potential for biological activity, including antimicrobial properties. This class of compounds is known for its reactivity and has been the subject of research in medicinal chemistry. However, specific, detailed research on the antimicrobial efficacy of this compound itself is limited in publicly available scientific literature. The following sections detail the available information on related compounds and the broader chemical class.
Antifungal Activities and Spectrum of Action
Direct and comprehensive studies detailing the antifungal spectrum of this compound are not extensively documented in peer-reviewed literature. However, the potential for such activity is suggested by data on related compounds and general statements from industry suppliers.
One commercial supplier notes that octenyl cyclopentanone is sought after for its antifungal attributes, with observed applications in managing candidiasis and aspergillosis, suggesting a potential role against fungi from the Candida and Aspergillus genera.
Research on other cyclopentanone derivatives and α,β-unsaturated ketones provides further insight into potential antifungal action. For instance, studies on synthetic bis-chalcones with a cyclopentanone core have demonstrated antibacterial activity, and chalcones, in general, are a class of compounds known for antifungal properties. nih.govresearchgate.netmdpi.com One study on synthetic ketone derivatives found that a ketone compound (2c) exhibited moderate effects against Candida albicans, a common human fungal pathogen. Additionally, other derivatives in the same study were highly effective against both C. albicans and Candida krusei. mdpi.com The antifungal potential of monoterpene ketones is also recognized, with dihydrocarvone, for example, showing inhibitory effects against Candida albicans and Cryptococcus neoformans. mdpi.com
A study on the saturated analogue, 2-octylcyclopentanone, demonstrated its microbicidal activity against the yeast Candida utilis. researchgate.net This suggests that the cyclopentanone ring with an eight-carbon side chain has a foundation for antifungal effects.
Table 1: Antifungal Activity of Selected Ketone Derivatives (Related to this compound)
| Compound/Derivative Class | Fungal Species | Observed Effect | Reference |
| Octenyl cyclopentanone | Candidiasis, Aspergillosis | Implied therapeutic application | |
| Ketone derivative (2c) | Candida albicans | Moderate inhibitory effect | mdpi.com |
| Benzyl bromide derivatives | Candida albicans, Candida krusei | High efficacy, large inhibition zones | mdpi.com |
| 2-Octylcyclopentanone | Candida utilis | Microbicidal activity | researchgate.net |
| Dihydrocarvone | Candida albicans, Cryptococcus neoformans | Potential growth inhibitor | mdpi.com |
This table presents data on compounds structurally related to this compound to indicate potential antifungal activity, as direct data on the target compound is limited.
Broader Antimicrobial Efficacy
Beyond potential antifungal action, research into structurally similar compounds indicates a wider range of antimicrobial possibilities. The α,β-unsaturated ketone structure is reactive and can interact with biological nucleophiles, a mechanism that can underpin antimicrobial effects. tjpr.org
Significant antimicrobial activity has been reported for 2-octylcyclopentanone, a saturated analogue of the target compound. It demonstrated broad-spectrum antimicrobial activity, notably against beta-lactam-resistant pathogens. researchgate.net In comparative tests, it showed superior or comparable activity to antibiotics such as chloramphenicol, streptomycin, ampicillin, and penicillin. researchgate.net Furthermore, it was effective against a clinical isolate of Pseudomonas aeruginosa that was resistant to all reference antibiotics. researchgate.net The activity was determined to be microbicidal, with a low minimal lethality concentration, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa. researchgate.net
Studies on other synthetic cyclopentanone derivatives have also shown antibacterial effects. For example, bis-chalcone compounds derived from a cyclopentanone core exhibited strong antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Research into various α,β-unsaturated ketone derivatives has also confirmed antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. tjpr.org
Table 2: Broader Antimicrobial Activity of Selected Cyclopentanone Derivatives
| Compound/Derivative | Microbial Species | Observed Effect | Reference |
| 2-Octylcyclopentanone | Beta-lactam resistant pathogens | Broad-spectrum activity | researchgate.net |
| 2-Octylcyclopentanone | Pseudomonas aeruginosa (antibiotic-resistant) | Inhibitory activity | researchgate.net |
| 2-Octylcyclopentanone | MRSA, Candida utilis | Microbicidal activity | researchgate.net |
| Synthetic bis-chalcones (from cyclopentanone core) | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Strong antibacterial activity | nih.gov |
| α,β-unsaturated ketone derivatives | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa | Varying degrees of inhibition | tjpr.org |
This table presents data on compounds structurally related to this compound to indicate potential broader antimicrobial efficacy, as direct data on the target compound is limited.
Applications of E 2 2 Octenyl Cyclopentanone in Advanced Materials and Chemical Synthesis
Utility as a Key Synthetic Intermediate for Complex Molecules
The reactivity of the cyclopentanone (B42830) ring and the double bond in the octenyl chain positions (E)-2-(2-octenyl)cyclopentanone as a valuable starting material for the synthesis of more complex molecules, including pharmaceutical building blocks and prostaglandin (B15479496) analogues.
Precursor in Pharmaceutical Building Block Synthesis
Cyclopentanone derivatives are recognized as important building blocks in the synthesis of a variety of pharmaceutical compounds. google.comgoogle.com The cyclopentane (B165970) ring is a common scaffold in many biologically active molecules. The functional groups present in this compound, namely the ketone and the alkene, offer multiple reaction sites for chemical modification.
The ketone group can undergo a range of transformations, such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, or alpha-functionalization to introduce new substituents on the ring. The double bond in the octenyl side chain can be subjected to reactions like hydrogenation, halogenation, epoxidation, or hydroboration-oxidation, leading to a diverse array of derivatives. These transformations could yield chiral intermediates that are crucial in the synthesis of enantiomerically pure drugs.
While direct utilization of this compound as a pharmaceutical precursor is not extensively documented, its structural motifs are found in various bioactive compounds. The ability to modify both the ring and the side chain allows for the generation of a library of diverse molecules that could be screened for potential pharmaceutical activity. The principles of chemoenzymatic synthesis, which utilize enzymes for highly selective transformations, could also be applied to generate valuable chiral building blocks from this precursor. nih.gov
Table 1: Potential Chemical Transformations of this compound for Pharmaceutical Building Block Synthesis
| Functional Group | Reaction Type | Potential Product Functionality |
| Ketone | Reduction | Secondary Alcohol |
| Ketone | Reductive Amination | Amine |
| Ketone | a-Alkylation/Arylation | Substituted Cyclopentanone |
| Alkene | Hydrogenation | Saturated Side Chain |
| Alkene | Halogenation | Halogenated Side Chain |
| Alkene | Epoxidation | Epoxide |
| Alkene | Hydroboration-Oxidation | Alcohol on Side Chain |
Role in the Synthesis of Prostaglandin Analogues
Prostaglandins (B1171923) are a class of lipid compounds with a wide range of physiological effects, and their analogues are used in various therapeutic areas. A key structural feature of many prostaglandins is a cyclopentane ring. researchgate.net The synthesis of prostaglandin analogues often involves the construction of this five-membered ring and the subsequent introduction of two side chains.
The structure of this compound contains the core cyclopentanone ring and one of the characteristic side chains, albeit in a precursor form. Synthetic strategies for prostaglandins frequently start from cyclopentenone or cyclopentanone derivatives. nih.govnih.govcrossref.org For instance, the conjugate addition of organocuprates to a cyclopentenone is a common method for introducing one of the side chains.
This compound could potentially serve as a late-stage intermediate or a starting material for the synthesis of certain prostaglandin analogues. The existing octenyl chain could be chemically modified to match the structure of the omega-side chain of a target prostaglandin. The second side chain, the alpha-chain, could then be introduced at the alpha-position of the cyclopentanone ring through various established chemical methods. While no direct synthesis of a prostaglandin from this compound is reported, its structural similarity to key prostaglandin intermediates makes it a molecule of interest in this context.
Integration into Functional Material Systems
The physical and chemical properties of this compound also lend themselves to its incorporation into advanced functional materials, particularly for applications requiring controlled release of active compounds.
Controlled Release Applications: Cucurbituril (B1219460) Complexation
Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic inner cavity and two polar carbonyl-fringed portals. wikipedia.orgresearchgate.net These unique structures allow them to encapsulate a variety of guest molecules, including fragrances, dyes, and drugs, in aqueous solutions. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and control its release.
The hydrophobic octenyl chain of this compound makes it a suitable candidate for encapsulation within the cavity of a cucurbituril host, such as cucurbit researchgate.neturil (CB researchgate.net) or cucurbit crossref.orguril (CB crossref.org). The hydrophobic interactions between the alkyl chain and the inner surface of the cucurbituril would be the primary driving force for complex formation. The more polar cyclopentanone head could interact with the carbonyl portals of the host.
The formation of such a host-guest complex would effectively sequester the fragrance molecule. The release of the this compound could then be triggered by a specific stimulus, such as a change in pH, temperature, or the introduction of a competitive guest molecule that has a higher affinity for the cucurbituril cavity. This controlled release mechanism is highly desirable in applications like long-lasting air fresheners, scented fabrics, or even in the targeted delivery of other active compounds where the fragrance molecule acts as a tracer.
While the specific complexation of this compound with cucurbiturils has not been detailed in the literature, the principles of cucurbituril-based encapsulation of fragrance and flavor compounds are well-established. nih.govnih.gov
Table 2: Potential Cucurbituril Host-Guest System with this compound
| Component | Role | Key Interactions |
| This compound | Guest | Hydrophobic interactions (octenyl chain), potential dipole-dipole interactions (cyclopentanone) |
| Cucurbituril (e.g., CB researchgate.net, CB crossref.org) | Host | Hydrophobic cavity, polar carbonyl portals |
Computational Chemistry and Mechanistic Insights into E 2 2 Octenyl Cyclopentanone
Molecular Modeling and Quantum Chemical Calculations
Currently, there is a notable absence of published research dedicated to the molecular modeling and quantum chemical calculations of (E)-2-(2-octenyl)cyclopentanone. Such studies are crucial for understanding the fundamental properties of a molecule, including its electron distribution, molecular orbital energies, and vibrational frequencies.
Conformational Analysis and Stereoisomer Stability
While this compound has a defined E-configuration at its double bond and a chiral center at the C2 position of the cyclopentanone (B42830) ring, leading to the existence of enantiomers, specific studies on its conformational analysis and the relative stability of its stereoisomers are not available in the current body of scientific literature. Conformational analysis would provide insight into the three-dimensional shapes the molecule preferentially adopts, which is critical for understanding its interaction with olfactory or other biological receptors. The relative stability of its stereoisomers would be essential for any stereoselective synthesis or for understanding its behavior in a chiral environment.
Theoretical Investigations of Reaction Mechanisms
Theoretical investigations into the reaction mechanisms involving this compound have not been a focus of published research. Computational studies could, for example, elucidate the mechanisms of its formation, such as the Claisen condensation followed by decarboxylation, or its potential degradation pathways. Understanding these mechanisms at a molecular level is fundamental for optimizing synthetic routes and predicting chemical stability.
Network Pharmacology and Systems Biology Approaches in Related Research
There are no specific network pharmacology or systems biology studies focused on this compound. This is not unexpected, given that this compound is primarily used for its organoleptic properties rather than for therapeutic purposes. However, research on analogous compounds provides a framework for how such studies could be applied. For instance, computational and pharmacological investigations have been conducted on (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, an analogue of curcumin, to explore its therapeutic potential in neurological disorders. nih.gov These studies utilize computational docking to predict the binding affinity of the compound against various biological targets. nih.gov This type of approach, if applied to this compound, could potentially uncover novel biological activities or provide a molecular-level understanding of its interaction with olfactory receptors.
Future Research Directions and Perspectives on E 2 2 Octenyl Cyclopentanone
Exploration of Novel and Sustainable Synthetic Pathways
The current synthesis of fragrance compounds, including cyclopentanone (B42830) derivatives, often relies on classical chemical methods. cnr.it Future research is poised to shift towards more sustainable and efficient "green chemistry" approaches.
A primary area of future investigation is the use of biocatalysis. Enzymes and microorganisms offer highly selective and environmentally friendly alternatives to traditional catalysts. cnr.it Research could focus on identifying or engineering enzymes, such as lipases or Old Yellow Enzymes (OYEs), capable of catalyzing the key steps in the synthesis of (E)-2-(2-Octenyl)cyclopentanone. researchgate.netpolimi.it This approach could lead to higher yields of specific isomers, which is crucial for fragrance quality, and reduce hazardous waste. cnr.itpolimi.it
Another promising direction is the utilization of renewable starting materials. Lignocellulosic biomass can be a source for platform chemicals like furfural (B47365), which can be converted into cyclopentanone. rsc.org Future studies could aim to develop integrated biorefinery processes that convert biomass-derived intermediates into this compound. Similarly, exploring by-products from industries like the citrus industry as starting materials presents a sustainable path forward. polimi.it
Solvent-free or green-solvent reaction conditions are also a key target. Research into solid acid-base catalysts derived from natural clays, for instance, has shown promise for aldol (B89426) condensation reactions of cyclopentanone under solvent-free conditions, a key C-C bond-forming step. mdpi.com Applying such methodologies to the synthesis of long-chain derivatives like this compound could significantly improve the environmental footprint of its production.
Table 1: Potential Sustainable Synthetic Strategies
| Research Direction | Potential Methodology | Expected Advantages |
|---|---|---|
| Biocatalysis | Use of isolated enzymes (e.g., lipases, OYEs) or whole-cell microorganisms. cnr.itresearchgate.netpolimi.it | High selectivity, mild reaction conditions, reduced environmental impact. |
| Renewable Feedstocks | Synthesis from biomass-derived platform molecules like furfural. rsc.org | Reduced reliance on fossil fuels, potential for integrated biorefineries. |
| Green Catalysis | Development of solid, reusable acid-base catalysts (e.g., modified natural clays). mdpi.com | Solvent-free conditions, cost-effectiveness, ease of catalyst separation. |
Deeper Mechanistic Elucidation of Biological Activities
While primarily known for its organoleptic properties, the broader biological activities of this compound and related cyclopentanones are not fully understood. Future research should aim to move beyond simple identification and delve into the molecular mechanisms underlying their effects.
One avenue of exploration is its interaction with olfactory receptors. Identifying the specific receptors that bind to this compound would provide fundamental insights into the perception of its characteristic jasmine scent. This could pave the way for designing new fragrance molecules with enhanced or novel scent profiles.
Furthermore, some sources suggest that octenyl cyclopentanone may possess antifungal properties, with potential applications against candidiasis and aspergillosis. This claim requires rigorous scientific validation. Future studies should focus on confirming these antifungal activities, determining the minimum inhibitory concentration (MIC), and elucidating the mechanism of action. For instance, does the compound disrupt the fungal cell membrane, inhibit key enzymes, or interfere with signaling pathways?
The cyclopentenone structural motif, a core feature of this molecule, is found in numerous natural products with significant biological activities, including prostaglandins (B1171923) and jasmonates, which act as plant hormones. nih.govwikipedia.org Research could investigate whether this compound or its metabolites can modulate similar biological pathways in plants or other organisms.
Development of Targeted Derivatives for Specific Applications
The chemical structure of this compound, featuring a cyclopentanone ring and an octenyl side chain, offers multiple sites for modification. nih.gov Future synthetic research will likely focus on creating a library of derivatives to enhance specific properties or introduce new functionalities.
By systematically altering the length and saturation of the alkyl chain or modifying the cyclopentanone ring, chemists can fine-tune the compound's olfactory profile. This could lead to the creation of novel fragrance ingredients with unique scent characteristics, improved stability, or greater odor strength, similar to how analogues like Magnolione were developed to improve upon methyl dihydrojasmonate. nih.gov
Beyond fragrances, derivatization could unlock new applications. For example, if the antifungal properties are confirmed, targeted modifications could be made to enhance potency and selectivity while minimizing potential off-target effects. This involves creating derivatives and establishing a clear Structure-Activity Relationship (SAR).
Table 2: Potential Areas for Derivative Development
| Area | Objective | Potential Modification |
|---|---|---|
| Fragrance Industry | Create novel scents, improve stability and longevity. | Modify alkyl chain length/saturation; introduce other functional groups. nih.gov |
| Biomedical Sector | Enhance potential antifungal activity and selectivity. | Synthesize analogues and establish Structure-Activity Relationships (SAR). |
| Agrochemicals | Investigate plant growth regulation or defense signaling. nih.gov | Develop derivatives that mimic or antagonize plant hormones like jasmonates. |
Innovation in Advanced Material Science Applications
The application of cyclopentanone derivatives in material science is a largely unexplored but potentially fruitful area for future research. The cyclopentanone moiety itself is a versatile chemical intermediate. ontosight.ai
One prospective direction is the use of this compound or its derivatives as monomers or building blocks for novel polymers. The ketone and alkene functionalities present in the molecule could be exploited for polymerization reactions. wikipedia.org For example, the double bond could participate in addition polymerization or ring-opening metathesis polymerization, potentially leading to polymers with unique thermal or mechanical properties. The long alkyl chain could impart hydrophobicity and flexibility to the resulting material.
Another area of innovation could be in the development of "smart" or functional materials. The compound could be incorporated into a polymer matrix as a functional additive. For instance, a material could be designed to release the jasmine fragrance in response to a specific trigger, such as a change in temperature, pH, or light, finding use in advanced textiles or packaging.
Furthermore, cyclopentanone itself can undergo self-condensation reactions to form larger molecules that are precursors to jet fuels. mdpi.com Research could explore controlled condensation/oligomerization of this compound to create high-density biofuels or specialized lubricants. The structure of the starting material could offer advantages in terms of the properties of the final fuel product.
While speculative, these avenues represent exciting long-term perspectives for expanding the utility of this compound far beyond its current role in the flavor and fragrance palette.
Q & A
Q. What are the key physicochemical properties of (E)-2-(2-octenyl)cyclopentanone, and how are they determined experimentally?
- Methodological Answer : Key properties include logP (partition coefficient), polar surface area (PSA) , refractive index, and boiling point. LogP can be determined via reverse-phase HPLC or computational tools like Molinspiration. Refractive index () is measured using an Abbe refractometer (e.g., for related cyclopentanones) . GC/MS with retention indices (e.g., AI = 1528, KI = 1529) and comparison to reference libraries (e.g., Bedoukian Research) confirms identity .
Q. Which analytical techniques are effective for identifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is optimal. Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 300°C at 10°C/min). Retention time (RT: ~29.97 min) and spectral matching to databases (e.g., NIST or Adams’ Essential Oil Components) are critical . For quantification, pair with internal standards (e.g., deuterated analogs) and validate via calibration curves.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles). In case of exposure, consult safety data sheets (SDS) for structurally similar cyclopentanones (e.g., CAS 116261-36-0), which recommend immediate rinsing and medical consultation. Store in airtight containers away from ignition sources (flash point ~163°F) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes or organocatalysts) to control stereochemistry. For structural confirmation, use X-ray crystallography (monochromatic Cu-Kα radiation, intervals) and refine structures via SHELX software . Monitor reaction progress with in-situ FTIR or NMR to optimize yield and enantiomeric excess (ee).
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., neurological or metabolic enzymes). Validate predictions with pharmacophore modeling (Discovery Studio) and ADMET profiling (SwissADME). Cross-reference with QSAR datasets to prioritize derivatives for synthesis .
Q. How do multi-omics approaches elucidate the metabolic role of this compound in animal models?
- Methodological Answer : Integrate metabolomics (LC-MS/MS profiling) with transcriptomics (RNA-seq) to identify pathways. Use correlation analysis (Pearson/Spearman, , ) to link compound abundance to phenotypic outcomes (e.g., growth promotion in early-weaning animals). Validate via isotopic tracing (-labeled analogs) .
Q. How can contradictory data in SAR studies of cyclopentanone derivatives be resolved statistically?
- Methodological Answer : Apply data triangulation : combine experimental results (e.g., IC values), computational predictions, and literature meta-analysis. Use Bayesian regression to model uncertainty or MANOVA to assess multivariate effects. Report effect sizes and confidence intervals to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
